molecular formula C18H17F4N3O2S B2476815 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2415628-90-7

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2476815
CAS No.: 2415628-90-7
M. Wt: 415.41
InChI Key: MZMCXWYKYNYBLD-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluorobenzenesulfonyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of key intermediates, such as 2-fluorobenzenesulfonyl chloride and octahydropyrrolo[3,4-c]pyrrole derivatives. These intermediates are then subjected to various chemical reactions, including nucleophilic substitution and cyclization, to form the final compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

5-(2-fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2S/c19-15-3-1-2-4-16(15)28(26,27)25-10-12-8-24(9-13(12)11-25)17-6-5-14(7-23-17)18(20,21)22/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCXWYKYNYBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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